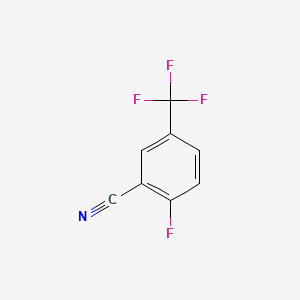

2-Fluoro-5-(trifluoromethyl)benzonitrile

Beschreibung

Significance of Fluorinated Benzonitrile (B105546) Derivatives in Contemporary Chemical Sciences

Fluorinated benzonitrile derivatives are a class of organic compounds that have garnered considerable attention in the chemical sciences. Their importance stems from the unique physicochemical properties imparted by the fluorine and nitrile functional groups. The incorporation of fluorine, the most electronegative element, into an aromatic ring can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com Specifically, the trifluoromethyl (-CF3) group is a common motif in medicinal chemistry, known to enhance a drug candidate's effectiveness by increasing its lipophilicity and resistance to metabolic degradation. nih.govchemimpex.com

The benzonitrile unit itself is a valuable synthetic handle. The cyano (-CN) group is a versatile precursor that can be converted into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it a key component in the construction of complex molecular architectures. Benzonitrile derivatives are thus pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemicalbook.com The combination of fluorine and a nitrile group on a benzene (B151609) ring, therefore, creates a powerful building block for chemists to design and synthesize novel molecules with tailored properties for a wide range of applications. chemimpex.comchemicalbook.com

Overview of Research Trajectories for 2-Fluoro-5-(trifluoromethyl)benzonitrile

Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of high-value organic compounds. chemimpex.com Its unique structure, featuring a fluorine atom and a trifluoromethyl group, enhances its reactivity and stability in various chemical transformations. chemimpex.com The primary research trajectories for this compound can be categorized into three main areas:

Pharmaceutical Development: A significant portion of research on this compound is directed towards the synthesis of active pharmaceutical ingredients (APIs). It serves as a crucial building block in the development of novel drug candidates, particularly in oncology. chemimpex.com Notably, it is an important intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. iqs.edujst.go.jp

Agrochemical Synthesis: In the field of agricultural science, this compound is utilized in the formulation of herbicides and pesticides. chemimpex.com The presence of the trifluoromethyl group often contributes to the biological activity of these agrochemicals, leading to more effective crop protection agents. chemimpex.comnih.gov

Materials Science: Researchers in materials science employ this compound in the creation of advanced polymers and coatings. chemimpex.com The fluorine atoms in its structure can impart desirable properties such as enhanced thermal stability and chemical resistance to the resulting materials, making them suitable for use in demanding environments. chemimpex.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 4088-84-0 |

| Molecular Formula | C₈H₃F₄N |

| Molecular Weight | 189.11 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 99 °C at 24 mmHg |

| Density | 1.38 g/mL |

Detailed Research Findings

The academic interest in this compound is largely centered on its application as a synthetic intermediate. For instance, it is a precursor in the synthesis of 2-fluoro-5-formylbenzonitrile (B141211), another important intermediate. chemicalbook.comguidechem.comgoogle.com This transformation highlights the utility of the benzonitrile moiety in facilitating further chemical modifications.

A notable application of 2-fluoro-5-formylbenzonitrile is in the synthesis of intermediates for the PARP inhibitor Olaparib. guidechem.comgoogle.com PARP inhibitors are a targeted cancer therapy that has shown efficacy in treating certain types of cancers, including those with BRCA1/2 mutations. iqs.edujst.go.jp The synthesis of these complex molecules often involves multi-step reaction sequences where the fluorinated benzonitrile core provides a robust scaffold for building the final drug substance.

The table below outlines a synthetic application of a derivative of the title compound, illustrating its role in the preparation of a key pharmaceutical intermediate.

| Reactant | Reagents and Conditions | Product | Application |

| 3-bromo-4-fluorobenzaldehyde (B1265969) | Cuprous cyanide, NMP, 170°C | 2-Fluoro-5-formylbenzonitrile | Intermediate for Olaparib |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLVMSCLLULGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334533 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4088-84-0 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 2 Fluoro 5 Trifluoromethyl Benzonitrile

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Fluoro-5-(trifluoromethyl)benzonitrile. This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, in this case, the fluorine atom. The feasibility and rate of SNAr reactions are highly dependent on the electronic nature of the substituents on the aromatic ring. libretexts.org

Influence of Fluorine and Trifluoromethyl Groups on Reactivity

The presence of both a fluorine atom and a trifluoromethyl group profoundly activates the aromatic ring of this compound towards nucleophilic attack. Both substituents are strongly electron-withdrawing, which serves to decrease the electron density of the benzene (B151609) ring. This electron deficiency, particularly at the carbon atoms ortho and para to these groups, makes the ring susceptible to attack by electron-rich nucleophiles. libretexts.orgsemanticscholar.org

The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Regioselectivity and Stereoselectivity in Substitution Reactions

In nucleophilic aromatic substitution reactions of polysubstituted aromatic compounds, the position of nucleophilic attack is governed by the directing effects of the existing substituents. For compounds containing a trifluoromethyl group, nucleophilic attack often occurs at the position para to the -CF3 group. This is because the strong electron-withdrawing nature of the trifluoromethyl group can effectively stabilize the intermediate negative charge through resonance when the attack occurs at the para position. semanticscholar.orgnih.gov In the case of this compound, the fluorine atom is the leaving group, and its position is ortho to the nitrile group and meta to the trifluoromethyl group. Nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom, as it is an excellent leaving group in SNAr reactions.

Stereoselectivity is generally not a factor in the nucleophilic aromatic substitution reactions of achiral aromatic compounds like this compound when using achiral nucleophiles. The reaction proceeds through a planar intermediate, and the incoming nucleophile can attack from either face of the ring without leading to the formation of stereoisomers.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The rate and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.org

Directing Effects of Substituents

The substituents on the benzene ring of this compound have competing directing effects in electrophilic aromatic substitution reactions. The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. fiveable.me

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. This group strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director . unizin.orglibretexts.org It destabilizes the formation of a positive charge at the ortho and para positions more than at the meta position.

The fluorine atom (-F) is also an electron-withdrawing group due to its high electronegativity, and thus it deactivates the ring. However, it can also donate electron density to the ring through resonance (+M effect). This resonance effect stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions. Therefore, fluorine is considered an ortho, para-director , despite being a deactivating group. wikipedia.orgunizin.org

The nitrile group (-CN) is another deactivating, meta-directing group due to both its inductive and resonance electron-withdrawing effects. unizin.orglibretexts.org

In this compound, the combined effect of these groups would be a strong deactivation of the ring towards electrophilic substitution. The directing effects would be a complex interplay of the individual groups. However, given the powerful meta-directing and deactivating nature of both the trifluoromethyl and nitrile groups, electrophilic substitution is generally difficult and would likely be directed to the positions meta to these groups, which are the 4- and 6-positions. The ortho, para-directing effect of the fluorine atom would be largely overridden by the stronger deactivating groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

| -CF3 | Strongly Electron-withdrawing (-I) | Negligible | Strongly Deactivating | Meta |

| -CN | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to either an amine or an aldehyde.

Reduction Reactions to Amines or Aldehydes

The nitrile group of this compound can be selectively reduced to a primary amine or an aldehyde under appropriate reaction conditions.

Reduction to Amines:

The reduction of nitriles to primary amines is a common and useful transformation. This can be achieved through catalytic hydrogenation or with chemical reducing agents. researchgate.net For aromatic nitriles, catalytic hydrogenation is often employed, using catalysts such as Raney nickel, platinum, or palladium on carbon under a hydrogen atmosphere. google.comgoogle.comresearchgate.net

Chemical reduction is also effective. A combination of sodium borohydride (B1222165) (NaBH4) and a nickel salt like nickel(II) chloride (NiCl2) in a suitable solvent can efficiently reduce aromatic nitriles to their corresponding benzylamines. researchgate.net The presence of electron-withdrawing groups on the aromatic ring, such as in this compound, can facilitate this reduction.

| Reducing Agent | Product | Typical Conditions |

| H2 / Raney Ni | 2-Fluoro-5-(trifluoromethyl)benzylamine | High pressure H2, heat |

| NaBH4 / NiCl2 | 2-Fluoro-5-(trifluoromethyl)benzylamine | Methanol or other protic solvent |

Reduction to Aldehydes:

The partial reduction of a nitrile to an aldehyde can be accomplished using specific reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde upon workup. A widely used reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.comadichemistry.comyoutube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The bulky nature of DIBAL-H helps in achieving this selectivity. chemistrysteps.com

| Reducing Agent | Intermediate | Final Product (after hydrolysis) | Typical Conditions |

| DIBAL-H | Imine | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Low temperature (e.g., -78 °C), followed by aqueous workup |

Hydrolysis to Amides

The nitrile functional group of this compound can undergo hydrolysis to form the corresponding amide, 2-fluoro-5-(trifluoromethyl)benzamide. This transformation is a common and fundamental reaction of nitriles, typically achieved under acidic or basic conditions.

While specific studies detailing the hydrolysis of this compound are not prevalent in the readily available literature, the reactivity can be inferred from established methods for nitrile hydrolysis. Basic hydrolysis, often employing sodium hydroxide (B78521) (NaOH) in an aqueous solution, is a widely used method for converting benzonitriles to their corresponding benzamides. For instance, the synthesis of 2-trifluoromethyl benzamide (B126) from 2-trifluoromethyl benzonitrile (B105546) has been achieved by heating with an aqueous NaOH solution. google.com A similar approach would be applicable to this compound, where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. Subsequent protonation steps lead to the formation of the amide.

The reaction conditions, such as temperature and concentration of the base, would be critical in controlling the reaction rate and minimizing the potential for further hydrolysis of the amide to the corresponding carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the nucleophilic attack by the hydroxide ion.

| Reactant | Reagents | Product | Notes |

| This compound | Aqueous NaOH | 2-Fluoro-5-(trifluoromethyl)benzamide | General method based on the hydrolysis of similar benzonitriles. |

Derivatization to Other Nitrogen-Containing Functional Groups

Beyond simple hydrolysis, the nitrile group of this compound serves as a versatile precursor for the synthesis of other important nitrogen-containing functional groups, most notably tetrazoles. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov

This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is often employed as a bioisostere for a carboxylic acid group. The reaction of this compound with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc bromide, would yield 5-(2-fluoro-5-(trifluoromethyl)phenyl)-1H-tetrazole. rsc.org The reaction mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide ion, followed by cyclization.

The reaction conditions for this transformation are typically mild, and a variety of functional groups are tolerated, making it a valuable method for the late-stage functionalization of complex molecules. rsc.org The resulting tetrazole derivative of this compound could be a key building block for the synthesis of novel pharmaceutical and agrochemical compounds. chemimpex.comossila.com

| Reactant | Reagents | Product | Reaction Type |

| This compound | Sodium Azide, Zinc Bromide | 5-(2-fluoro-5-(trifluoromethyl)phenyl)-1H-tetrazole | [2+3] Cycloaddition |

Transition Metal-Catalyzed Coupling Reactions

The aromatic ring of this compound is substituted with a fluorine atom, which can participate in various transition metal-catalyzed cross-coupling reactions. Although the C-F bond is generally strong and less reactive compared to other carbon-halogen bonds, its activation and subsequent functionalization are achievable under specific catalytic conditions, particularly with palladium-based catalysts. nih.govrsc.org

Cross-Coupling Methodologies

Several cross-coupling methodologies can be envisioned for the functionalization of this compound. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or its derivative, is a powerful tool for the formation of C-C bonds. researchgate.net While aryl fluorides are less reactive than other aryl halides, specialized palladium catalyst systems have been developed to facilitate their participation in Suzuki-Miyaura reactions. The reaction of this compound with an appropriate arylboronic acid in the presence of a suitable palladium catalyst and a base could lead to the synthesis of various biaryl compounds.

Another important cross-coupling reaction is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org Similar to the Suzuki-Miyaura coupling, the use of specialized palladium catalysts with bulky electron-rich phosphine (B1218219) ligands is often necessary to achieve the coupling of aryl fluorides. This methodology could be employed to introduce a variety of amino groups at the 2-position of the benzonitrile ring, leading to the synthesis of novel aniline (B41778) derivatives.

Palladium-Catalyzed Transformations

Palladium-catalyzed transformations are central to the functionalization of aryl halides, and this compound is a potential substrate for such reactions. The key step in these catalytic cycles is the oxidative addition of the aryl fluoride (B91410) to a low-valent palladium(0) complex. This step is generally more challenging for aryl fluorides than for other aryl halides due to the high C-F bond strength. However, the use of electron-rich and sterically demanding ligands on the palladium center can promote this oxidative addition. nih.gov

Once the oxidative addition has occurred, the resulting arylpalladium(II) complex can undergo various transformations. In the context of a Suzuki-Miyaura coupling, transmetalation with a boronic acid derivative followed by reductive elimination would yield the coupled product and regenerate the palladium(0) catalyst. For a Buchwald-Hartwig amination, the arylpalladium(II) complex would react with an amine in the presence of a base, leading to the formation of a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.

Furthermore, palladium-catalyzed cyanation reactions of aryl halides are a well-established method for the synthesis of benzonitriles. rsc.orgresearchgate.netnih.govacs.org While this compound already possesses a nitrile group, this methodology is crucial for the synthesis of related compounds and highlights the versatility of palladium catalysis in the manipulation of aromatic systems.

Computational and Theoretical Investigations of Reactivity

Computational and theoretical methods, particularly Density Functional Theory (DFT), provide valuable insights into the reactivity and reaction mechanisms of organic molecules. For a molecule like this compound, DFT calculations can be employed to understand its electronic structure, predict its reactivity towards various reagents, and elucidate the pathways of its chemical transformations.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT studies can be utilized to investigate the reaction pathways of the various transformations that this compound can undergo. For instance, in the context of transition metal-catalyzed cross-coupling reactions, DFT calculations can model the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. acs.org By calculating the activation energies and reaction energies for these steps, researchers can gain a deeper understanding of the factors that control the efficiency and selectivity of the reaction.

A study on the C-C bond activation of fluorinated benzonitriles using a zerovalent nickel complex demonstrated the utility of DFT in elucidating reaction mechanisms. acs.org The calculations helped to identify reaction intermediates and transition state structures, providing a detailed picture of the reaction energy profile. Similar computational approaches could be applied to study the palladium-catalyzed reactions of this compound, helping to rationalize the observed reactivity and guide the development of improved catalytic systems.

Quantum Mechanical Calculations of Reaction Energetics

A comprehensive search of scientific literature did not yield specific studies dedicated to the quantum mechanical calculations of reaction energetics for this compound. Research in this specific area appears to be limited or not publicly available. However, the principles of such studies can be understood from computational analyses of similar compounds and reactions, particularly nucleophilic aromatic substitution (SNAr).

Quantum mechanical calculations, especially those using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms and energy profiles of chemical reactions. researchgate.netacs.org For aromatic compounds like this compound, these calculations can elucidate the energetics of reactions such as the substitution of the fluorine atom by a nucleophile. The presence of strong electron-withdrawing groups, like the nitrile (-CN) and trifluoromethyl (-CF₃) groups on the benzene ring, strongly activates the molecule for nucleophilic attack. researchgate.net

Theoretical studies on related SNAr reactions typically focus on determining the reaction pathway and the energies of stationary points, including reactants, transition states, intermediates, and products. researchgate.netmdpi.com A key aspect of these investigations is to distinguish between a classical, two-step SNAr mechanism, which proceeds through a stable intermediate (a Meisenheimer complex), and a concerted (c_S_NAr) mechanism, where bond formation and bond breaking occur in a single step through a single transition state. nih.govsemanticscholar.orgrsc.org

The calculated activation energy (the energy difference between the reactants and the transition state) provides crucial information about the reaction rate. A lower activation energy implies a faster reaction. Computational models can also predict the regioselectivity of a reaction when multiple sites are available for nucleophilic attack. mdpi.com

For a hypothetical reaction of this compound with a nucleophile, quantum mechanical calculations would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, nucleophile, any intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide thermodynamic data like Gibbs free energy.

Reaction Pathway Modeling: Mapping the intrinsic reaction coordinate (IRC) to ensure the transition state connects the reactants and products (or intermediates).

While specific energetic data and tables for this compound are not available from the conducted search, the established methodologies from studies on other activated aryl fluorides provide a clear framework for how such an analysis would be performed. mdpi.comnih.govmdpi.com These computational approaches are essential for understanding reaction mechanisms, predicting reactivity, and designing new synthetic pathways. researchgate.net

Applications of 2 Fluoro 5 Trifluoromethyl Benzonitrile As a Building Block in Complex Molecule Synthesis

Role in Pharmaceutical Development

In pharmaceutical development, 2-Fluoro-5-(trifluoromethyl)benzonitrile serves as a crucial intermediate for synthesizing a wide array of therapeutic compounds. chemimpex.com The presence of both a fluorine atom and a trifluoromethyl group (-CF3) on the benzonitrile (B105546) scaffold is particularly advantageous. The trifluoromethyl group often increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, and enhances its biological activity. chemimpex.comchemimpex.com Furthermore, fluorine substituents can lead to increased metabolic stability, a critical factor in the development of longer-lasting drugs. chemimpex.com

Researchers actively utilize this compound in the creation of novel drug candidates. chemimpex.com Its distinct properties make it an essential building block for designing compounds with improved efficacy and selectivity. The nitrile group (-CN) is a versatile functional handle that can be converted into various other functionalities, such as amines or carboxylic acids, allowing for the construction of diverse and complex molecular architectures necessary for new therapeutic agents.

This compound is a key intermediate in the production of potent inhibitors and other bioactive molecules. chemimpex.com The electron-withdrawing nature of the fluorine, nitrile, and trifluoromethyl groups influences the electronic properties of the benzene (B151609) ring, making it a reactive and adaptable scaffold for building molecules designed to interact with specific biological targets like enzymes or receptors.

A significant application of this compound is in the synthesis of pharmaceuticals for oncology and inflammatory diseases. chemimpex.com The unique fluorinated structure it provides can enhance the biological activity and selectivity of these drugs. The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to improve the pharmacological profile of anticancer and anti-inflammatory agents. chemimpex.com

The structural features of this compound are instrumental in designing molecules that can effectively modulate enzyme activity and metabolic pathways. The inclusion of fluorine atoms in a drug candidate can alter its binding affinity with target enzymes and receptors. researchgate.net The trifluoromethyl group, in particular, is known to confer potential metabolic stability. nih.gov This is because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes and thus increasing the drug's half-life in the body. chemimpex.com This enhanced stability is crucial for developing therapeutic agents that can maintain their efficacy over a longer duration. chemimpex.com

While this compound is a versatile building block, its specific application in the synthesis of indolocarbazole derivatives is not widely documented in the available scientific literature. Research in this area may be proprietary or still in early stages of development.

Although the initial search for direct incorporation into Selinexor and Berotralstat did not yield conclusive synthetic pathways using this specific isomer, the chemical scaffold of a cyanotrifluoromethyl-substituted phenyl ring is of high clinical relevance. For instance, a closely related isomer, 4-amino-2-(trifluoromethyl)benzonitrile, is a key starting material in the synthesis of Bicalutamide, a widely used nonsteroidal antiandrogen for the treatment of prostate cancer. wikipedia.orggoogle.com

Furthermore, another similar building block, 2-Fluoro-5-formylbenzonitrile (B141211), serves as an important intermediate in the synthesis of Olaparib. google.com Olaparib is a PARP (poly ADP-ribose polymerase) inhibitor used to treat certain types of cancer, including ovarian, breast, and prostate cancer. google.com These examples underscore the importance of the fluorinated and trifluoromethylated benzonitrile core structure in the development of impactful, clinically approved medicines.

Utilization in Agrochemical Research

In the field of agricultural science, this compound is recognized for its role as a key intermediate in the creation of new crop protection agents. chemimpex.comchemimpex.com The presence of the trifluoromethyl (-CF3) group is particularly significant, as it can enhance the biological activity of the final product. chemimpex.com The compound's fluorinated structure is leveraged to design effective agrochemicals, such as herbicides and pesticides, that can target specific biological processes in plants and pests. chemimpex.com

Research in agrochemical development utilizes this compound as a foundational component for synthesizing potent herbicides and fungicides. chemimpex.com While specific commercial products directly synthesized from this starting material are not extensively detailed in public literature, its structural analogue, 2-Chloro-5-(trifluoromethyl)benzonitrile, is a well-established intermediate for effective pesticides. chemimpex.com The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to the efficacy of active ingredients. semanticscholar.org The synthesis of arylpyrrole compounds, a class of molecules with known insecticidal and nematocidal properties, often involves intermediates containing trifluoromethyl groups. google.com The versatility of this compound makes it an important component for researchers aiming to create new and effective crop protection formulations. chemimpex.comchemimpex.com

The development of molecules that can modulate specific plant processes is a key area of agrochemical research. This compound serves as a building block in the creation of such targeted compounds. chemimpex.comchemimpex.com Its chemical structure allows for the synthesis of active ingredients designed to interfere with specific metabolic or developmental pathways in target weeds or pests, enhancing selectivity and potentially minimizing environmental impact. chemimpex.com The incorporation of fluorine and trifluoromethyl groups is a strategic approach in designing these modulators, as these substitutions can influence the molecule's uptake, transport, and interaction with its biological target within the plant.

Contribution to Advanced Materials Science

The unique properties imparted by fluorine atoms make this compound a valuable component in materials science. chemimpex.commdpi.com Fluorinated compounds are known to confer desirable characteristics such as high thermal stability, chemical resistance, and specific electronic properties. researchgate.netresearchgate.netacs.org Consequently, this benzonitrile derivative is employed in the synthesis of high-performance materials for a range of advanced applications. chemimpex.comchemimpex.com

This compound is used in the creation of advanced polymers and coatings designed for use in harsh environments. chemimpex.com The incorporation of fluorinated monomers, derived from intermediates like this compound, into polymer chains can significantly enhance the material's properties. Fluoropolymers are noted for their excellent resistance to chemicals and oxidative degradation, as well as their durability. researchgate.net

Table 1: General Properties of Fluorinated Polymers

| Property | Description | Impact of Fluorination |

| Chemical Resistance | Ability to resist degradation from exposure to chemicals and solvents. | The strong carbon-fluorine bond imparts exceptional resistance to a wide range of chemicals. researchgate.net |

| Thermal Stability | The capacity to withstand high temperatures without decomposing. | Fluoropolymers exhibit high thermal stability, making them suitable for high-temperature applications. researchgate.netacs.org |

| Low Surface Energy | Results in non-stick (hydrophobic and oleophobic) surfaces. | Fluorine's low polarizability leads to materials with low surface energy, useful for creating repellent coatings. researchgate.netacs.org |

| Durability | Resistance to weathering and environmental degradation over time. | The stability of the C-F bond contributes to excellent weatherability and a long service life. researchgate.net |

Fluorinated benzonitrile derivatives are foundational in the development of materials for optoelectronic devices, particularly Organic Light Emitting Diodes (OLEDs). rsc.orgbohrium.com These compounds serve as building blocks for synthesizing complex organic molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgbohrium.comrsc.org TADF materials are crucial for creating highly efficient OLEDs that can convert nearly all electrical excitons into light, a significant improvement over conventional fluorescent materials. bohrium.com The strategic placement of fluorine-containing groups on the molecular structure allows for fine-tuning of the material's electronic and photophysical properties, which is essential for optimizing the performance and color purity of OLED devices. rsc.orgabcr.com

Table 2: Role of Fluorinated Benzonitriles in OLEDs

| Feature | Role of Fluorinated Benzonitrile Moiety | Performance Benefit |

| TADF Emitters | Forms the core structure of donor-acceptor molecules that exhibit TADF. rsc.orgbohrium.com | Enables harvesting of both singlet and triplet excitons, leading to high external quantum efficiencies (EQE). rsc.org |

| Color Tuning | The electronic properties can be modified to produce emission across the visible spectrum, including deep-blue. researchgate.net | Allows for the creation of full-color displays with pure and stable colors. |

| Device Stability | The inherent stability of fluorinated compounds can contribute to longer operational lifetimes for OLED devices. | Improves the durability and reliability of displays and lighting applications. |

The presence of both fluorine and a trifluoromethyl group in this compound makes it an ideal precursor for high-performance materials where chemical inertness and thermal resilience are paramount. chemimpex.com When this building block is incorporated into polymer backbones, such as in fluorinated poly(arylene ether)s or polyimides, the resulting materials exhibit superior stability. pageplace.de The strong carbon-fluorine bond, one of the strongest in organic chemistry, is responsible for this enhanced durability. researchgate.net Materials derived from this compound are therefore suitable for demanding applications in the aerospace, automotive, and electronics industries, where resistance to fuels, lubricants, and extreme temperatures is required. chemimpex.comresearchgate.net

Precursor for Heterocyclic Compounds

The strategic placement of the fluoro, trifluoromethyl, and nitrile functional groups on the benzene ring of this compound provides multiple reaction sites for the construction of fused heterocyclic systems. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the nitrile group can undergo a variety of transformations, including cyclization and condensation reactions.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a prominent application of this compound, owing to the prevalence of such scaffolds in biologically active molecules.

One of the primary strategies involves the conversion of the nitrile group into a functionality that can participate in cyclization. For instance, the reduction of the nitrile to an amine or its conversion to a hydrazine (B178648) derivative provides a nucleophilic center that can react with other reagents to form heterocyclic rings.

A key intermediate derived from this compound is [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine. This hydrazine derivative is a crucial precursor for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with a wide range of biological activities. The classical Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine | 1,3-Diketone | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]-pyrazole derivative | Acid or base catalysis, various solvents | Not specified in literature | General pyrazole synthesis |

While specific examples detailing the reaction of [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine are not extensively documented in readily available literature, the general applicability of this synthetic route is well-established for a wide range of substituted hydrazines.

Another important class of nitrogen-containing heterocycles that can be accessed from this compound are quinazolines. The synthesis of quinazolines often involves precursors such as 2-aminobenzonitriles. 2-Amino-5-(trifluoromethyl)benzonitrile, which can be prepared from the parent compound, serves as a key starting material. This aminobenzonitrile can then undergo cyclization with various one-carbon sources, such as formamides, orthoesters, or aldehydes, to furnish the quinazoline (B50416) ring system.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| 2-Amino-5-(trifluoromethyl)benzonitrile | Formamide | 4-Amino-6-(trifluoromethyl)quinazoline | Heating | Not specified in literature | General quinazoline synthesis |

| 2-Amino-5-(trifluoromethyl)benzonitrile | Aldehyde/Ammonia Source | 2,4-Disubstituted-6-(trifluoromethyl)quinazoline | Various catalysts and conditions | Not specified in literature | General quinazoline synthesis |

Synthesis of Oxygen-Containing Heterocycles

The utility of this compound extends to the synthesis of oxygen-containing heterocycles, although this area is less explored compared to its nitrogen-containing counterparts. The primary synthetic strategy involves the nucleophilic displacement of the activated fluorine atom by an oxygen nucleophile, followed by intramolecular cyclization.

For the synthesis of benzoxazine (B1645224) derivatives, a precursor containing a hydroxyl group ortho to the fluorine atom is required. This can be achieved by first introducing a hydroxyl group at the 2-position of the benzonitrile ring, which can then participate in an intramolecular nucleophilic aromatic substitution to displace the fluorine and form the oxazine (B8389632) ring.

| Starting Material | Intermediate | Product | Reaction Conditions | Yield | Reference |

| This compound | 2-Hydroxy-5-(trifluoromethyl)benzonitrile | Benzoxazine derivative | Base-mediated cyclization | Not specified in literature | General benzoxazine synthesis |

Similarly, the synthesis of benzofuran (B130515) derivatives would necessitate the introduction of a side chain containing a nucleophilic oxygen atom that can cyclize onto the aromatic ring. While direct methods starting from this compound are not prominently reported, multi-step sequences involving the modification of the nitrile group or the introduction of other functionalities could potentially lead to the formation of benzofuran scaffolds.

The research into the applications of this compound as a precursor for heterocyclic compounds is an active and evolving field. The development of novel synthetic methodologies and the exploration of new reaction pathways are expected to further expand the utility of this versatile building block in the creation of complex and functionally diverse molecules.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Spectroscopic Techniques for Structural Analysis

Experimental spectroscopy forms the cornerstone of molecular characterization. Techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to probe different aspects of the molecular framework.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a distinct fingerprint based on the molecule's functional groups. For 2-Fluoro-5-(trifluoromethyl)benzonitrile, the IR spectrum is characterized by several key absorption bands corresponding to specific stretching and bending vibrations. While a digitized spectrum is available in the NIST Chemistry WebBook, a detailed assignment relies on characteristic group frequencies. nist.gov

Key expected vibrational modes include a sharp, intense absorption for the nitrile (C≡N) stretch, strong absorptions from the carbon-fluorine (C-F) bonds of the trifluoromethyl (CF₃) group and the aromatic ring, and various peaks corresponding to the aromatic ring's C-H and C=C vibrations.

Table 1: Predicted Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretching | Aromatic Ring | 3100 - 3000 | Medium |

| C≡N Stretching | Nitrile | 2260 - 2220 | Strong, Sharp |

| C=C Stretching | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| Asymmetric CF₃ Stretching | Trifluoromethyl | ~1350 | Very Strong |

| Symmetric CF₃ Stretching | Trifluoromethyl | ~1140 | Very Strong |

| C-F Stretching | Aromatic C-F | 1250 - 1200 | Strong |

This table is based on established characteristic frequencies for the respective functional groups.

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in molecular polarizability are Raman-active. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive; however, for a molecule like this compound, many vibrations will be active in both.

The nitrile (C≡N) stretch and the symmetric stretching modes of the aromatic ring and the CF₃ group are expected to produce particularly strong signals in the Raman spectrum. researchgate.net The analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. researchgate.netorientjchem.org

Table 2: Predicted Raman-Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretching | Aromatic Ring | 3100 - 3000 | Medium |

| C≡N Stretching | Nitrile | 2260 - 2220 | Strong |

| Ring Breathing Mode | Aromatic Ring | ~1000 | Strong |

This table highlights modes typically strong in Raman spectra for the given functional groups.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the environment of other NMR-active nuclei, such as ¹⁹F. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for complete structural verification.

¹H NMR: The spectrum would show three distinct signals for the aromatic protons. The chemical shifts and coupling patterns (splittings) would be influenced by the adjacent fluorine, trifluoromethyl, and nitrile substituents. Couplings between protons (H-H) and across space or through bonds to fluorine (H-F) would lead to complex multiplets.

¹³C NMR: The spectrum is expected to display eight unique carbon signals. The signals for carbons directly bonded to fluorine (the CF₃ carbon and the C2 carbon) will appear as distinct multiplets due to strong one-bond carbon-fluorine (¹J_CF) coupling. Carbons further away will exhibit smaller, multi-bond C-F couplings.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. nih.govresearchgate.net Two signals are expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The relative chemical shifts are highly sensitive to the electronic environment. nih.gov

Table 3: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|

| ¹H | 7.5 - 8.0 | Multiplets | H-H, H-F |

| ¹³C (CF₃) | 120 - 125 | Quartet | ¹J_CF |

| ¹³C (Aromatic) | 110 - 140 | Singlets, Doublets, Quartets | C-F |

| ¹³C (CN) | 115 - 120 | Singlet or small multiplet | C-F |

| ¹⁹F (Ar-F) | -100 to -120 | Multiplet | H-F, F-F |

Predicted chemical shift ranges are estimates based on related structures. Multiplicities arise from spin-spin coupling.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. chemguide.co.uklibretexts.org

For this compound, the molecular weight is 189.11 u. nist.gov The mass spectrum available in the NIST database shows a prominent molecular ion peak at m/z = 189. nist.gov The molecule then undergoes fragmentation, breaking into smaller, stable charged fragments. Analysis of these fragments helps to confirm the molecular structure.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Fragment | Notes |

|---|---|---|

| 189 | [C₈H₃F₄N]⁺˙ | Molecular Ion (M⁺˙) |

| 170 | [C₈H₃F₃N]⁺˙ | Loss of F radical |

| 162 | [C₇H₃F₄]⁺ | Loss of HCN from M⁺˙ |

| 142 | [C₇H₃F₃]⁺ | Loss of F from m/z 162 or HCN from m/z 170 |

| 120 | [C₈H₃FN]⁺˙ | Loss of CF₃ radical |

Data interpreted from the Electron Ionization Mass Spectrum provided by the NIST WebBook. nist.gov

Quantum Chemical Calculations in Spectroscopic Interpretation

To supplement and refine the interpretation of experimental spectra, quantum chemical calculations are widely employed. These computational methods can predict molecular structures, energies, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a standard computational tool for predicting the vibrational frequencies of molecules. spectroscopyonline.com By calculating the optimized geometry and the second derivatives of the energy, a theoretical vibrational spectrum (both IR and Raman) can be generated. orientjchem.orgorientjchem.org

For substituted benzonitriles, studies have shown that the B3LYP functional combined with a basis set such as 6-311++G(d,p) provides calculated vibrational wavenumbers that are in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netspectroscopyonline.com It is common practice for the calculated frequencies, which are typically overestimated due to the harmonic approximation, to be uniformly scaled by a specific factor to improve the match with experimental data. orientjchem.org These theoretical predictions are invaluable for making definitive assignments of the observed vibrational bands to specific molecular motions, especially in complex regions of the spectrum where multiple modes overlap.

Theoretical Spectrogram Construction (FT-IR, FT-Raman)

A thorough search of scientific literature and chemical databases did not yield any studies focused on the theoretical construction of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectrograms for this compound. Such studies typically involve quantum chemical calculations, often using Density Functional Theory (DFT), to predict the vibrational frequencies and intensities of a molecule.

The process involves optimizing the molecular geometry of the compound and then performing a frequency calculation. The results of these calculations provide a set of theoretical vibrational modes, which can be assigned to specific molecular motions such as stretching, bending, and torsional vibrations of the chemical bonds. These theoretical frequencies and their corresponding intensities are then used to generate simulated FT-IR and FT-Raman spectra.

For this compound, this would involve analyzing the vibrational modes associated with the C≡N (nitrile), C-F (fluoro), and C-CF3 (trifluoromethyl) groups, as well as the vibrations of the benzene (B151609) ring. Comparing these theoretical spectra with experimental data is crucial for accurate vibrational assignments.

Computational Validation of Experimental Data

Typically, researchers would compare the theoretically calculated vibrational frequencies with the experimentally measured FT-IR and FT-Raman bands. Due to the approximations inherent in theoretical models and the influence of the experimental environment (e.g., solid state vs. solution), a direct one-to-one correspondence is not always achieved. Therefore, scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. The correlation between the scaled theoretical frequencies and the experimental wavenumbers provides a robust validation of the vibrational assignments.

X-ray Diffraction Studies for Solid-State Structure Elucidation

No published X-ray diffraction data for this compound could be located in the current scientific literature or crystallographic databases. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or halogen bonds, that may be present. This information is invaluable for understanding the physical properties of the compound and for designing new materials with specific solid-state characteristics.

In the absence of such a study, the precise solid-state conformation and intermolecular interactions of this compound remain undetermined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine and Trifluoromethyl Substitution on Chemical Reactivity

The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile (B105546) ring profoundly influences its chemical reactivity, primarily through strong electron-withdrawing effects and a combination of steric and electronic factors.

The fluorine atom and the trifluoromethyl group (-CF3) are potent electron-withdrawing groups that significantly modulate the electron density of the aromatic ring. nih.gov The high electronegativity of fluorine (4.0 on the Pauling scale) results in a strong inductive effect, pulling electron density away from the ring. mdpi.comchimia.ch Similarly, the trifluoromethyl group is one of the most powerful electron-withdrawing substituents due to the cumulative inductive effect of the three fluorine atoms. nih.gov This pronounced electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution reactions. nbinno.com

The combined electron-withdrawing effects of these substituents make the cyano group a better leaving group in certain reactions and can influence the reactivity of other functional groups attached to the ring. acs.org

The steric and electronic properties of the fluorine and trifluoromethyl groups play a crucial role in directing the pathways of chemical reactions involving 2-Fluoro-5-(trifluoromethyl)benzonitrile. The small size of the fluorine atom (van der Waals radius of 1.47 Å) means it imparts minimal steric hindrance, which can be advantageous in designing molecules that need to fit into specific binding pockets of enzymes or receptors. nih.govtandfonline.com

The strong electron-withdrawing nature of the substituents influences the regioselectivity of nucleophilic aromatic substitution reactions. The positions ortho and para to the electron-withdrawing groups are activated for nucleophilic attack. In the case of this compound, this electronic influence can dictate the outcome of reactions where the fluorine atom or another group on the ring is substituted. nbinno.com The nitrile group itself is also a versatile functional handle that can be transformed into other functional groups such as amines, carboxylic acids, or amides through reduction or hydrolysis. nbinno.com

The reaction pathways of fluorinated benzonitriles have been studied in the context of C-C bond activation using metal catalysts. acs.orgacs.org In such reactions, the fluorinated benzonitrile can initially form a complex with the metal center, which can then proceed to activate the C-CN bond. acs.org The stability of the resulting products is shown to be strongly dependent on the number and position of the fluorine substituents. acs.org

Rational Design of Derivatives for Targeted Applications

The unique properties conferred by the fluorine and trifluoromethyl groups make this compound a valuable building block in the rational design of molecules for specific applications, particularly in the pharmaceutical and materials science fields. chemimpex.com

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their biological activity and selectivity. nih.govdntb.gov.ua The substitution of hydrogen with fluorine can lead to more favorable interactions with biological targets. The highly polarized C-F bond can participate in electrostatic interactions, and the increased lipophilicity of fluorinated compounds can improve their ability to cross cell membranes and reach their target. mdpi.com

The trifluoromethyl group, in particular, can enhance binding affinity and selectivity by engaging in hydrophobic interactions within the target protein's binding pocket. mdpi.com The use of fluorinated building blocks like this compound allows for the precise placement of these beneficial groups to optimize the pharmacological profile of a drug candidate. chemimpex.com For instance, the presence of a fluorine atom on a benzofuran (B130515) ring has been shown to increase the potency and inhibitory activity of certain anticancer agents. mdpi.com

| Property | Effect of Fluorine/Trifluoromethyl Group | Rationale |

|---|---|---|

| Binding Affinity | Often Increased | Enhanced electrostatic and hydrophobic interactions with target proteins. mdpi.com |

| Selectivity | Can be Improved | Fluorine's unique steric and electronic properties can lead to more specific binding. nih.gov |

| Membrane Permeability | Generally Enhanced | Increased lipophilicity facilitates passage through biological membranes. mdpi.com |

A significant advantage of incorporating fluorine into drug molecules is the potential to improve their metabolic stability. tandfonline.comchemrxiv.org The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. nih.govtandfonline.com By strategically placing fluorine atoms at sites that are susceptible to metabolic oxidation, the metabolic half-life of a drug can be extended, leading to improved bioavailability and potentially a lower required dose. tandfonline.comnih.gov

The trifluoromethyl group is also known to confer metabolic stability. mdpi.com The use of this compound in drug synthesis provides a scaffold that already incorporates these metabolically robust groups, streamlining the development of more durable pharmaceutical agents. chemimpex.com

| Property | C-H Bond | C-F Bond |

|---|---|---|

| Bond Dissociation Energy (kcal/mol) | ~100 | ~116 |

| Susceptibility to Metabolic Oxidation | Higher | Lower tandfonline.com |

The unique electronic and physical properties imparted by fluorine and trifluoromethyl groups also make this compound a useful component in the design of advanced materials. chemimpex.com Fluorinated compounds are known for their high thermal stability and chemical resistance. chemimpex.com These properties are desirable in the development of high-performance polymers and coatings that can withstand harsh environments. chemimpex.cominnospk.com

The incorporation of fluorinated moieties can also be used to modulate the surface properties of materials, such as hydrophobicity and oleophobicity. researchgate.net Furthermore, the strong dipole moment associated with the C-F bond can influence the dielectric properties of materials, making them suitable for applications in electronics. The ability to introduce both a fluorine atom and a trifluoromethyl group via a single building block like this compound offers a versatile tool for materials scientists to fine-tune the properties of new materials for a wide range of advanced applications. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of new and improved methods for synthesizing 2-Fluoro-5-(trifluoromethyl)benzonitrile is a primary focus of ongoing research. Current synthetic routes can sometimes be limited by factors such as cost, efficiency, and the use of hazardous materials. google.com Future efforts are directed towards pathways that offer higher yields, milder reaction conditions, and greater cost-effectiveness. Research into novel catalytic systems, including transition-metal catalysts, is expected to provide more direct and atom-economical routes to this and related fluorinated compounds. By exploring new synthetic strategies, chemists aim to enhance the accessibility of this key intermediate, thereby facilitating its broader use in research and manufacturing.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use in synthesis. The interplay of the electron-withdrawing nitrile and trifluoromethyl groups with the fluorine atom on the aromatic ring governs its reactivity. Advanced mechanistic studies, employing both experimental techniques (like kinetic analysis and isotopic labeling) and computational modeling, can provide detailed insights into the transition states and reaction intermediates. This knowledge will enable chemists to predict reaction outcomes more accurately, control selectivity, and design more efficient synthetic transformations, ultimately leading to the development of novel bioactive molecules and materials.

Broadening Scope of Applications in Emerging Technologies

While already established in pharmaceuticals and agrochemicals, the unique properties of this compound make it a candidate for a range of emerging technologies. chemimpex.com The presence of fluorine and the trifluoromethyl group can enhance properties like thermal stability, chemical resistance, and lipophilicity. chemimpex.com These characteristics are highly desirable in materials science for the creation of advanced polymers and high-performance coatings suitable for demanding environments. chemimpex.com Future research is anticipated to explore its incorporation into materials for electronics, optoelectronics, and other advanced technological applications where robust and specialized molecular components are required.

| Emerging Application Area | Key Properties Contributed by the Compound | Potential Technological Use |

| Advanced Polymers | Enhanced thermal stability, Chemical resistance | High-performance plastics, specialized coatings for aerospace and automotive industries. chemimpex.com |

| Pharmaceuticals | Increased lipophilicity, Enhanced biological activity and selectivity | Development of more potent and targeted anti-inflammatory and anti-cancer drug candidates. chemimpex.com |

| Agrochemicals | Effective targeting of specific plant processes | Formulation of next-generation herbicides and pesticides with improved efficacy and environmental profiles. chemimpex.com |

| Organic Electronics | Modified electronic properties, Stability | Development of novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new molecules with desired functionalities. Future research will increasingly leverage these techniques for the rational design of novel derivatives of this compound. chapman.edu By using methods like Density Functional Theory (DFT), researchers can predict the physicochemical properties, reactivity, and potential biological activity of new compounds before they are synthesized in the lab. acs.org This in-silico approach allows for the screening of vast virtual libraries of derivatives, identifying promising candidates for applications in drug discovery and materials science, thereby saving significant time and resources. chapman.edu

Q & A

Basic: What are the standard synthetic routes for preparing 2-Fluoro-5-(trifluoromethyl)benzonitrile?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : Reacting halogenated precursors (e.g., 5-bromo-2-fluorobenzonitrile) with trifluoromethyl boronic acids under palladium catalysis .

- Lithiation Strategies : Directed ortho-lithiation of fluorobenzonitrile derivatives followed by quenching with trifluoromethylating reagents (e.g., CF₃SiMe₃) .

- Stepwise Functionalization : Starting from 2-fluoro-5-methylbenzonitrile, sequential fluorination and oxidation steps can introduce the trifluoromethyl group .

Basic: How is this compound characterized in academic research?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : Distinct signals for fluorine atoms (¹⁹F NMR: δ -60 to -65 ppm for CF₃, δ -110 ppm for aromatic F) and nitrile protons (¹H NMR: δ 7.5–8.5 ppm aromatic region) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 215.12 g/mol) .

Advanced: What challenges arise in regioselective functionalization of this compound?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects:

- Iodination : Using LDA vs. PhLi as bases alters the dominant regioisomer (3-iodo vs. 5-iodo) due to kinetic vs. thermodynamic control. In situ NMR/IR spectroscopy monitors lithiated intermediates to optimize conditions .

- Cross-Coupling : Electron-withdrawing groups (CN, CF₃) deactivate certain positions, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with electron-deficient ligands) .

Advanced: How does this compound enhance OLED performance?

Methodological Answer:

The compound serves as an electron-accepting anchor in indolocarbazole-based emitters:

- Hydrogen Bonding : The nitrile and CF₃ groups stabilize solid-state films, improving aggregation-induced emission (AIE) and thermal stability .

- Electroluminescence : Host-free OLEDs using this moiety achieve external quantum efficiencies (EQE) up to 4.8% due to balanced charge transport .

Data Contradiction: Why do different bases yield conflicting regioselectivity in iodination reactions?

Methodological Answer:

- PhLi : Favors kinetic 3-iodo product via faster deprotonation at the less hindered position (63% yield in flow conditions) .

- LDA : Promotes thermodynamic 5-iodo isomer due to equilibration of lithiated intermediates. Mechanistic studies (NMR/IR) guide process optimization to suppress byproducts .

Methodological: How to optimize coupling reactions involving this compound?

Methodological Answer:

- Solvent Selection : Use anhydrous DMF or THF to prevent hydrolysis of intermediates .

- Catalyst Screening : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for imidazopyridine derivatives .

- Workflow Automation : Continuous flow systems improve reproducibility in gram-scale syntheses (e.g., 61% yield for propargylamine derivatives) .

Computational: What role does CADD play in designing derivatives of this compound?

Methodological Answer:

- Ligand Efficiency : Computer-aided drug discovery (CADD) identifies low molecular weight imidazopyridine analogs with high ligand efficiency (LE > 0.4) .

- Docking Studies : Molecular docking predicts binding to kinase targets (e.g., EGFR), validated by IC₅₀ assays .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

- Column Chromatography : Silica gel with chloroform/hexane (1:2) eluent removes unreacted precursors .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 123–124°C) .

Advanced: How does steric hindrance from the trifluoromethyl group impact reactivity?

Methodological Answer:

- Nucleophilic Attack : The CF₃ group ortho to the nitrile reduces accessibility, requiring elevated temperatures (80–100°C) for SNAr reactions .

- Steric Maps : Computational models (e.g., DFT) predict reaction sites, validated by X-ray crystallography .

Data Interpretation: How to resolve discrepancies in NMR spectra of derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.